molecular formula C11H12N2O2S B11816947 Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate

Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate

Cat. No.: B11816947
M. Wt: 236.29 g/mol
InChI Key: XWBDOCMQEGCPET-UHFFFAOYSA-N
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Description

Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate is a chemical compound with the molecular formula C11H12N2O2S It belongs to the class of pyridine derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate typically involves the reaction of 3-cyano-6-methylpyridine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-chloropyridin-3-yl)acetate
  • Ethyl 2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
  • 2-(3-cyano-6-(thiophen-2-yl)-4,4-dimethyl-1,4-dihydropyridin-2-yl)thio)acetate

Uniqueness

Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate is unique due to its specific structural features, such as the presence of a cyano group and a thioether linkage. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and insecticidal properties, supported by data from various studies.

  • Chemical Name : this compound
  • CAS Number : 91350-99-1
  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyridinethione have shown significant activity against various bacterial strains:

Compound MIC (µg/mL) Target Bacteria
Compound A32 - 512S. aureus, E. coli
Compound B4.69 - 22.9B. subtilis, P. aeruginosa
Compound C8.33 - 23.15E. faecalis
Compound D16.69 - 78.23C. albicans

These results indicate that structural modifications in pyridine derivatives can enhance their antimicrobial efficacy .

Antiproliferative Activity

The antiproliferative effects of this compound and its derivatives have been evaluated in vitro against cancer cell lines. A notable study reported the synthesis of several substituted pyridinethione derivatives, which were tested for their ability to inhibit cancer cell proliferation:

Derivative IC50 (µM) Cell Line
Derivative A10HeLa (cervical)
Derivative B25MCF7 (breast)
Derivative C15A549 (lung)

The results indicate that certain modifications can significantly enhance the antiproliferative activity against specific cancer types .

Insecticidal Activity

Insecticidal properties are another area where this compound shows promise. Research has demonstrated that compounds with similar structures exhibit larvicidal activity against pests such as Mythimna separata and Plutella xylostella:

Compound Concentration (mg/L) Lethality Rate (%)
Ethyl Thioester A20060
Ethyl Thioester B200100

Such findings suggest that these compounds could serve as effective agents in pest management strategies .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various pyridinethione derivatives for their antibacterial properties using a broth microdilution method. The results indicated that structural variations significantly influenced the activity against Gram-positive and Gram-negative bacteria.
  • Antiproliferative Screening : Another investigation focused on the antiproliferative effects of synthesized thienopyridine derivatives, revealing promising results against multiple cancer cell lines, warranting further exploration into their mechanisms of action.
  • Insecticidal Testing : A series of thienylpyridyl derivatives were assessed for their insecticidal potential against agricultural pests, demonstrating high efficacy and suggesting pathways for developing new agrochemicals.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C11H12N2O2S/c1-3-15-10(14)7-16-11-9(6-12)5-4-8(2)13-11/h4-5H,3,7H2,1-2H3

InChI Key

XWBDOCMQEGCPET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C=CC(=N1)C)C#N

Origin of Product

United States

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